molecular formula C13H13N3O B1581986 1,4-Diphenylsemicarbazide CAS No. 621-12-5

1,4-Diphenylsemicarbazide

Cat. No. B1581986
CAS RN: 621-12-5
M. Wt: 227.26 g/mol
InChI Key: NGZZNUMYERKSQA-UHFFFAOYSA-N
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Description

1,4-Diphenylsemicarbazide is a chemical compound with the formula C13H13N3O . It has a molecular weight of 227.2618 .


Molecular Structure Analysis

The molecular structure of 1,4-Diphenylsemicarbazide consists of 13 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for this compound is NGZZNUMYERKSQA-UHFFFAOYSA-N .

Scientific Research Applications

  • Synthesis and Reactivity of N-Heterocyclic Carbenes

    • 1,4-Diphenylsemicarbazide serves as a starting material for the synthesis of N-heterocyclic carbene (NHC) compounds, which are notable for their unique backbone structures. These NHC compounds have demonstrated a range of reactivity, including forming metal complexes and adducts with sulfur and selenium (Jonek, Diekmann, & Ganter, 2015).
  • Mannich Base Ligands and Metal Complex Synthesis

    • In the field of inorganic chemistry, 1,4-Diphenylsemicarbazide is utilized in the formation of new Mannich base ligands, leading to the synthesis of monomeric complexes with various metals. These studies reveal insights into the bonding and geometric arrangements of these complexes (Al-jeboori, Abdul-Ghani, & Al-Karawi, 2008).
  • Coordination Chemistry and Electronic Structures

    • 1,4-Diphenylsemicarbazide derivatives have been used in coordination chemistry, particularly in the synthesis of diamagnetic complexes of nickel(II). These studies provide valuable information on the electronic structures and physical properties of these complexes, contributing significantly to our understanding of coordination chemistry (Blanchard et al., 2005).
  • Derivatives in Anticorrosion and Industrial Applications

    • A derivative of 1,4-Diphenylsemicarbazide, referred to as compound B-1, has been synthesized and found to be highly effective as an anti-corrosion inhibitor, particularly in aggressive environments like those found in the oil-gas and petrochemical industries. This highlights its potential ecological and economic importance in corrosion protection (Aliyeva Ti, 2020).
  • Role in Anticonvulsant Activity and Medicinal Chemistry

    • Research in medicinal chemistry has explored the synthesis of 3,5-Diphenyl-2-Pyrazoline-1-Carboxamide derivatives from 1,4-Diphenylsemicarbazide, evaluating their potential as anticonvulsant agents. This research contributes to the development of new therapeutic agents for the treatment of convulsive disorders (Siddiqui, Rahman, Shaharyar, & Mishra, 2010).
  • Molecular Synthesis and Structural Analysis

    • 1,4-Diphenylsemicarbazide has been employed in the synthesis of various molecular structures, including derivatives and complexes, which are then analyzed using spectroscopic and computational methods. This research aids in the understanding of molecular behavior and interactions in various scientific applications (Zacharias et al., 2018).
  • Role in Corrosion Inhibition Research

    • The compound has been investigated for its capability as a corrosion inhibitor, particularly for carbon steel in acidic solutions. This research is crucial for understanding how to protect metals from corrosion, which has wide-ranging industrial implications (Quraishi, Sardar, & Khan, 2008).

properties

IUPAC Name

1-anilino-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13N3O/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZZNUMYERKSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060730
Record name N,2-Diphenylhydrazinecarboxamide
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Molecular Weight

227.26 g/mol
Source PubChem
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Product Name

1,4-Diphenylsemicarbazide

CAS RN

621-12-5
Record name N,2-Diphenylhydrazinecarboxamide
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Record name Hydrazinecarboxamide, N,2-diphenyl-
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Record name 1,4-Diphenylsemicarbazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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